1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
Overview
Description
1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C6H10FN3 and its molecular weight is 143.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis of Heterocycles 1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine serves as a building block in the synthesis of heterocyclic compounds. The reactivity of related pyrazoline derivatives makes them valuable for creating a wide array of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have found applications in creating dyes and other versatile cynomethylene-based derivatives through mild reaction conditions, offering new pathways for innovative transformations in synthetic chemistry (Gomaa & Ali, 2020).
Environmental Applications Compounds related to this compound, particularly those containing amine functionalities, have been studied for their efficiency in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Amine-containing sorbents have shown promise in treating municipal water and wastewater by relying on electrostatic interactions, hydrophobic interactions, and sorbent morphology. These findings suggest the potential for developing next-generation sorbents for environmental remediation (Ateia et al., 2019).
Pharmaceutical Research The pyrazoline framework, to which this compound belongs, has been extensively explored for its pharmaceutical applications. Pyrazoline derivatives are known for their anticancer activity. Research spanning from 2000 to 2021 has highlighted the synthesis of pyrazoline derivatives showing significant biological effects against various cancers, emphasizing the structure's potential in anticancer drug development (Ray et al., 2022).
Neurodegenerative Disease Research Pyrazoline-based compounds, including those structurally related to this compound, have been identified as potential therapeutic agents for neurodegenerative disorders. Their ability to inhibit monoamine oxidase, a key enzyme in the metabolism of neurotransmitters, highlights their potential in treating diseases such as Alzheimer's and Parkinson's (Mathew et al., 2013).
Properties
IUPAC Name |
1-(2-fluoroethyl)-5-methylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3/c1-5-6(8)4-9-10(5)3-2-7/h4H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZKZRPIQRLFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCF)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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